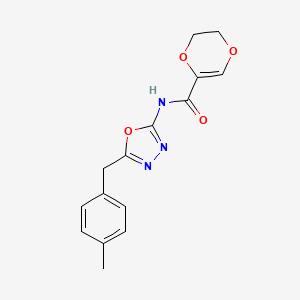
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C15H15N3O4 and its molecular weight is 301.302. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Studies on Metabolism and Disposition
Research involving the use of 19F-nuclear magnetic resonance (NMR) spectroscopy has supported the selection of candidates like "N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide" for further development in drug discovery programs targeting HIV integrase inhibitors. These studies focus on the metabolic fate and excretion balance in rats and dogs, providing a foundation for understanding how similar compounds could be metabolized and disposed of in living organisms (Monteagudo et al., 2007).
Antimicrobial and Antifungal Activities
A series of 1,4-disubstituted 1,2,3-triazole derivatives, incorporating (5-(substituted phenyl)-1,3,4-oxadiazol-2-yl) substitutions, were synthesized and evaluated for their antimicrobial activities. These compounds exhibited moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains, demonstrating the potential of 1,3,4-oxadiazol-2-yl derivatives in developing new antimicrobial agents (Jadhav et al., 2017).
Anticancer Activity
Compounds with the 1,3,4-oxadiazol-2-yl moiety have been designed and synthesized for evaluation against cancer cell lines, such as breast, lung, colon, and ovarian cancer. These studies indicate the importance of structural variations in enhancing anticancer activities and provide insights into the design of new anticancer agents with improved efficacy (Ravinaik et al., 2021).
Herbicide Action Mechanism
The inhibitory effect of compounds like oxadiazon on protoporphyrinogen oxidase, a key enzyme in the biosynthesis of chlorophyll, has been studied. These investigations contribute to understanding the mode of action of herbicides and the development of new agricultural chemicals (Matringe et al., 1989).
Mechanism of Action
Target of Action
The primary targets of the compound “N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide” are currently unknown
Mode of Action
Based on its structural similarity to other benzyl compounds, it may interact with its targets through a variety of mechanisms, including free radical reactions .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
properties
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-10-2-4-11(5-3-10)8-13-17-18-15(22-13)16-14(19)12-9-20-6-7-21-12/h2-5,9H,6-8H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENPBQVPOXKSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


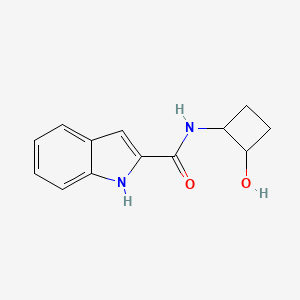
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2475548.png)
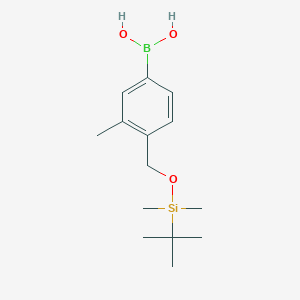
![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2475550.png)

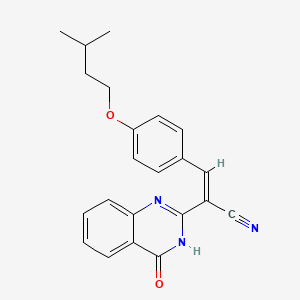
![N,N-diisobutyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2475555.png)
![N-{4-[5-(4-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2475556.png)
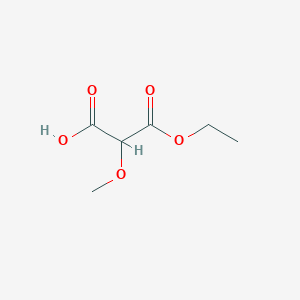
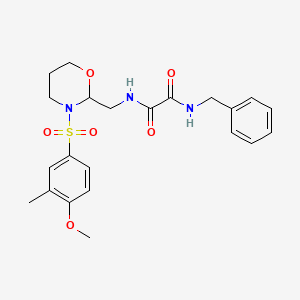

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2475563.png)
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2475564.png)